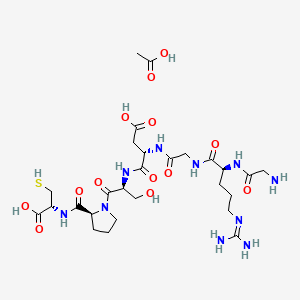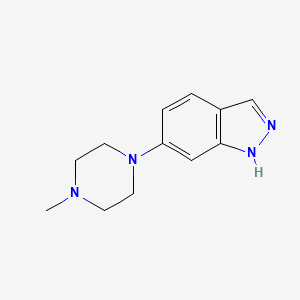![molecular formula C10H18O2 B14753068 1,4-Bis[(prop-1-en-1-yl)oxy]butane CAS No. 3329-71-3](/img/structure/B14753068.png)
1,4-Bis[(prop-1-en-1-yl)oxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(prop-1-en-1-yl)oxy]butane is an organic compound with the molecular formula C10H18O2 It is a symmetrical ether with two prop-1-en-1-yloxy groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis[(prop-1-en-1-yl)oxy]butane can be synthesized through the reaction of 1,4-dibromobutane with sodium prop-1-en-1-olate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran. The reaction conditions include:
- Temperature: 60-80°C
- Reaction time: 12-24 hours
- Molar ratio: 1:2 (1,4-dibromobutane to sodium prop-1-en-1-olate)
The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by prop-1-en-1-oxy groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(prop-1-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The ether groups can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethyl sulfoxide at 60-80°C.
Major Products
Oxidation: Formation of butane-1,4-dione and prop-1-en-1-ol.
Reduction: Formation of 1,4-bis(prop-1-en-1-yl)butane.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(prop-1-en-1-yl)oxy]butane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymeric materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(prop-1-en-1-yl)oxy]butane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form carbonyl compounds. In reduction reactions, it interacts with hydrogenation catalysts to form reduced products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(allyloxy)butane: Similar structure but with allyloxy groups instead of prop-1-en-1-oxy groups.
1,4-Bis(aminooxy)butane: Contains aminooxy groups instead of prop-1-en-1-oxy groups.
Butanedioic acid, 1,4-bis[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester: Contains ester groups instead of ether groups.
Uniqueness
1,4-Bis[(prop-1-en-1-yl)oxy]butane is unique due to its symmetrical structure and the presence of prop-1-en-1-oxy groups, which provide specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
3329-71-3 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1,4-bis(prop-1-enoxy)butane |
InChI |
InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-8H,5-6,9-10H2,1-2H3 |
InChI-Schlüssel |
YFHHXQIZUPLLTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=COCCCCOC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
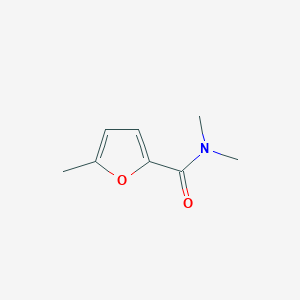
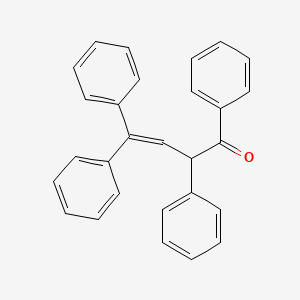
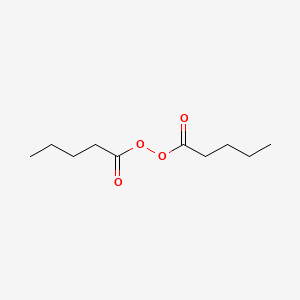
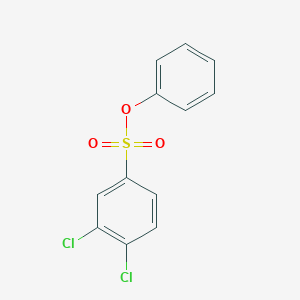
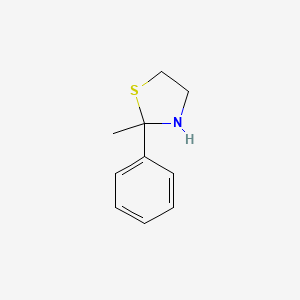
![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)

![7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B14753029.png)
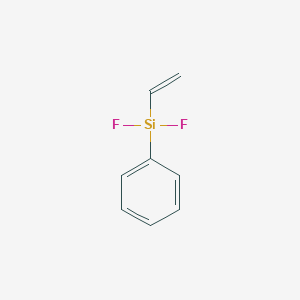
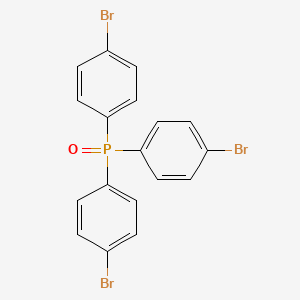
![[1,4]Dithiino[2,3-d]thiepine](/img/structure/B14753049.png)
